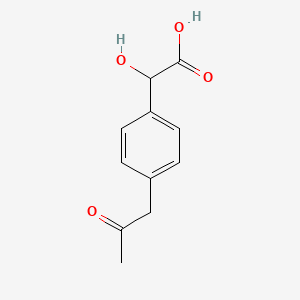

1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one

描述

1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one is a multifunctional aromatic ketone characterized by a propan-2-one backbone substituted with a 4-(carboxy(hydroxy)methyl)phenyl group.

Such derivatives are often synthesized via Friedel-Crafts acylation, Suzuki-Miyaura coupling, or enzymatic catalysis, depending on substituent complexity .

属性

分子式 |

C11H12O4 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC 名称 |

2-hydroxy-2-[4-(2-oxopropyl)phenyl]acetic acid |

InChI |

InChI=1S/C11H12O4/c1-7(12)6-8-2-4-9(5-3-8)10(13)11(14)15/h2-5,10,13H,6H2,1H3,(H,14,15) |

InChI 键 |

FEBCQTMRGQWJJJ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=CC=C(C=C1)C(C(=O)O)O |

产品来源 |

United States |

准备方法

Cyanohydrin Formation and Hydrogenation

Route :

- Base-catalyzed cyanohydrin synthesis :

- Vanillin derivatives react with sodium cyanide under acidic conditions (0–5°C) to form hydroxyarylacetonitriles.

- Example: Hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile synthesis using vanillin and NaCN.

- Conditions : Methanol solvent, HCl addition at controlled temperatures.

- Catalytic hydrogenation :

- Cyanohydrins undergo hydrogenation with 10% Pd/C in ethanol under H₂ atmosphere.

- Critical step : Acidic workup (e.g., concentrated H₂SO₄) to crystallize aminophenol intermediates.

Outcome :

Ketone-Acid Condensation

Route :

- Esterification of α-hydroxy acids :

- 2-(4-Chlorophenyl)-2-hydroxyacetic acid reacts with methanol/H₂SO₄ to form methyl esters.

- Conditions : 45°C, 30-minute reaction time.

- Amide coupling :

- Esters condense with phenethylamine derivatives (e.g., 4-(2-aminoethyl)-2-methoxyphenol) via carbodiimide-mediated coupling.

- Catalyst : (Benzotriazol-1-yloxy)-tris-(dimethylamino)-phosphonium hexafluorophosphate.

Outcome :

Comparative Analysis of Methods

Structural and Reaction Insights

-

- 2-(4-Hydroxyphenyl)nitroethanes : Reduced to phenethylamines for downstream coupling.

- α-Hydroxy acid esters : Hydrolyzed to free acids for amide formation.

Challenges and Optimization

化学反应分析

Types of Reactions

1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one.

Reduction: Formation of 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .

相似化合物的比较

1-(4-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring.

- Properties : The electron-withdrawing -CF₃ group enhances thermal stability and lipophilicity, making it valuable in fluorinated drug design .

- Synthesis : Typically prepared via Friedel-Crafts acylation using trifluoromethylbenzene derivatives.

1-(4-Hydroxyphenyl)propan-2-one

- Structure : Contains a hydroxyl (-OH) group at the para position.

- Properties: Exhibits antioxidant activity due to phenolic hydroxyl groups. Used as a precursor in chalcone synthesis .

- Applications: Intermediate in natural product synthesis (e.g., flavonoids) .

1-(4-Chlorophenyl)propan-2-one Derivatives

- Examples :

- 1-(4-Chlorophenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one (): Incorporates a sulfoxonium ylide group, enabling palladium-catalyzed cross-coupling reactions.

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (): Cyclopropyl substituents modulate steric effects, impacting binding affinity in enzyme inhibition studies.

Table 1. Comparative Analysis of Key Compounds

*Theoretical data inferred from structural analogs.

生物活性

1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one is a compound of significant interest due to its diverse biological activities. This article explores its potential antimicrobial, antioxidant, and anti-inflammatory properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a carboxy(hydroxy)methyl group and a phenyl moiety. This structural diversity contributes to its biological activity by allowing interactions with various molecular targets.

Antimicrobial Activity

Research indicates that 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one exhibits notable antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further development in medicinal chemistry.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Antioxidant Activity

The compound also displays antioxidant properties, which may be attributed to its ability to scavenge free radicals. This activity is essential for protecting cells from oxidative stress, a factor involved in various diseases.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

The mechanism of action of 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one involves interactions with specific molecular targets. It may act as an inhibitor or activator of various enzymes and receptors depending on its functional groups. For instance, it can bind to active sites of enzymes or modulate receptor activity, influencing cellular responses.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated its effectiveness against common pathogens. The results indicated significant inhibition zones in agar diffusion tests, supporting its potential use in treating infections caused by resistant strains.

Case Study 2: Oxidative Stress Reduction

Another research study focused on the antioxidant capabilities of the compound. In vitro assays revealed that it significantly reduced oxidative stress markers in human cell lines, suggesting its therapeutic potential in diseases associated with oxidative damage.

常见问题

Q. What synthetic routes are recommended for 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis can be adapted from palladium-catalyzed coupling protocols (e.g., for sulfoxonium ylides in ) or hydrolysis-acetylation strategies (). For example:

- Step 1: Coupling a brominated phenyl precursor (e.g., 4-bromo-substituted intermediate) with a propan-2-one derivative using Pd catalysts. Reaction temperature (80–120°C) and ligand choice (e.g., XPhos) critically impact cross-coupling efficiency .

- Step 2: Introduce the carboxy(hydroxy)methyl group via post-synthetic oxidation or protection-deprotection strategies. For instance, hydroxylation of a methyl group followed by controlled carboxylation.

- Purification: Flash chromatography (as in ) is recommended, with eluent optimization (e.g., hexane/ethyl acetate gradients) to isolate the target compound (typical yields: 69–86%) .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the propan-2-one carbonyl (~200–210 ppm in 13C NMR) and aromatic protons (δ 7.0–8.0 ppm in 1H NMR). The carboxy(hydroxy)methyl group will show distinct signals: a hydroxyl proton (δ ~5.0 ppm, broad) and carboxylic carbon (~170–175 ppm) .

- IR Spectroscopy: Confirm carbonyl stretches (~1700 cm⁻¹ for ketone) and hydroxyl/carboxylic O-H stretches (2500–3500 cm⁻¹) .

- HRMS: Validate molecular weight (calculated for C₁₁H₁₂O₅: 224.0685 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives with electron-withdrawing substituents (e.g., carboxy(hydroxy)methyl)?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings. For example, the carboxy(hydroxy)methyl group’s protons may couple with adjacent aromatic protons .

- X-ray Crystallography: As demonstrated for hydrazinylidene derivatives (), single-crystal analysis provides unambiguous confirmation of stereochemistry and substituent positioning .

- pH-Dependent NMR: Investigate chemical shift variations under acidic/basic conditions to identify labile protons (e.g., hydroxyl groups) .

Q. How does the carboxy(hydroxy)methyl substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH, 40°C) and monitor via HPLC. The carboxylic acid group may enhance solubility in basic media but promote decarboxylation under acidic conditions .

- Kinetic Analysis: Use UV-Vis spectroscopy to track degradation rates. Compare with analogs (e.g., 4-nitrophenylpropan-2-one in ) to isolate substituent effects .

- Solid-State Stability: Perform thermogravimetric analysis (TGA) to assess hygroscopicity, as the hydroxyl/carboxylic groups may increase moisture sensitivity .

Q. What catalytic systems optimize the synthesis of structurally related propan-2-one derivatives for SAR studies?

Methodological Answer:

- Pd vs. Cu Catalysis: Compare Pd(OAc)₂/XPhos () with CuI/ligand systems for cost-effectiveness and yield. Pd catalysts typically offer higher regioselectivity for aryl coupling .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for carboxylation steps. DMSO may enhance solubility of polar intermediates but risks over-oxidation .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。